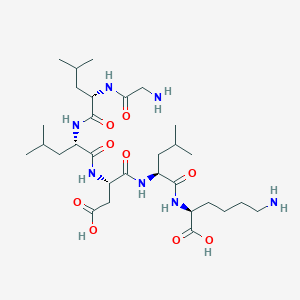
3-(1,3-dimethylazetidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dimethylazetidin-3-yl)phenol is an organic compound with the molecular formula C11H15NO It is a phenolic compound characterized by the presence of a phenol group attached to a 1,3-dimethylazetidin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethylazetidin-3-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process .
Another method involves the reaction of meta-hydroxyl acetophenone with dimethylamine through a series of steps, including the Leuckart reaction and the Eschweiler-Clarke reaction, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The process may include the use of cost-effective raw materials, efficient reaction conditions, and minimal use of hazardous substances to make the production process environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dimethylazetidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield corresponding reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
3-(1,3-dimethylazetidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Mechanism of Action
The mechanism of action of 3-(1,3-dimethylazetidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The azetidinyl moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- Pyrogallol (1,2,3-trihydroxybenzene)
- Hydroxyquinol (1,2,4-trihydroxybenzene)
- Phloroglucinol (1,3,5-trihydroxybenzene)
Uniqueness
3-(1,3-dimethylazetidin-3-yl)phenol is unique due to the presence of the azetidinyl moiety, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
19832-27-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(1,3-dimethylazetidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(7-12(2)8-11)9-4-3-5-10(13)6-9/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
KEYPQTMTBMALPJ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
| 19832-27-0 | |
Synonyms |
m-(1,3-Dimethyl-3-azetidinyl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)



![3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride](/img/structure/B11913.png)






